Acide 2-amino-3,4-diméthoxybenzoïque

Vue d'ensemble

Description

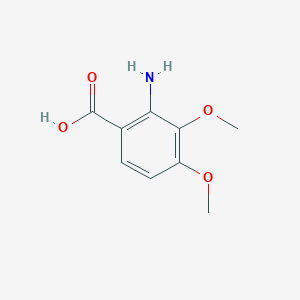

2-Amino-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, featuring amino and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

2-Amino-3,4-dimethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mécanisme D'action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction .

Action Environment

It is known that the compound is stable and readily prepared, making it environmentally benign .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a density of 1.295 g/cm3 and a boiling point of 344.906ºC at 760 mmHg .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethoxybenzoic acid, followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of 2-Amino-3,4-dimethoxybenzoic acid often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,4-dimethoxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-Amino-3,4-dimethoxybenzoic acid can be compared with other similar compounds, such as:

3,4-Dimethoxybenzoic acid: Lacks the amino group, which significantly alters its chemical and biological properties.

2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with different positions of the methoxy groups, leading to variations in reactivity and applications.

These comparisons highlight the unique properties of 2-Amino-3,4-dimethoxybenzoic acid, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

2-Amino-3,4-dimethoxybenzoic acid (2-A-3,4-DMBA) is an aromatic compound characterized by the presence of two methoxy groups and an amino group attached to a benzoic acid framework. Its molecular formula is , with a molecular weight of 197.19 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

- Appearance: Crystalline powder

- Melting Point: 169°C to 173°C

- Solubility: Soluble in methanol and water

Antimicrobial Properties

Research indicates that 2-A-3,4-DMBA exhibits significant antimicrobial activity. It has been shown to be effective against various gram-positive and gram-negative bacteria. In vitro studies have demonstrated its potential as a starting material for synthesizing novel benzamide compounds with enhanced antibacterial properties.

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Studies have measured its total antioxidant capacity, free radical scavenging ability, and metal chelating activity. These properties suggest that 2-A-3,4-DMBA could play a role in combating oxidative stress in biological systems.

While specific mechanisms of action for 2-A-3,4-DMBA are not fully elucidated, it is believed to interact with various biological targets. Research has focused on its binding affinity with enzymes and receptors, indicating potential pathways for therapeutic applications .

Chemotherapeutic Potential

Notably, 2-A-3,4-DMBA has been identified as a chemotherapeutic agent that inhibits the function of P-glycoprotein (Pgp) and other ATPase pumps. This inhibition can enhance the efficacy of certain drugs by preventing their efflux from cells, thereby increasing their intracellular concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | Two methoxy groups at positions 4 and 5 | Known for its application in pharmaceuticals |

| 6-Aminoveratric acid | Methoxy groups at different positions | Exhibits different biological activity profiles |

| 4,5-Dimethoxyanthranilic acid | Similar structure but different substituents | Used in dye synthesis |

| 2-Amino-4-methoxybenzoic acid | One methoxy group | Less soluble than its dimethoxy counterparts |

The uniqueness of 2-Amino-3,4-dimethoxybenzoic acid lies in its specific arrangement of functional groups which influences its reactivity and biological activity compared to these similar compounds.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized benzamide derivatives from 2-A-3,4-DMBA against six bacterial strains. The results indicated that several derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential as a scaffold for developing new antibiotics.

Case Study 2: Antioxidant Capacity Assessment

In another investigation, the antioxidant capacity of 2-A-3,4-DMBA was assessed using various assays, including DPPH radical scavenging and metal chelation tests. The results showed that the compound effectively scavenged free radicals and chelated metal ions, suggesting its utility in preventing oxidative damage in biological systems.

Propriétés

IUPAC Name |

2-amino-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQDNCAFEFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.